molecular formula C8F18O5S2 B1587121 Nonafluorobutanesulfonic anhydride CAS No. 36913-91-4

Nonafluorobutanesulfonic anhydride

Cat. No.: B1587121
CAS No.: 36913-91-4
M. Wt: 582.2 g/mol
InChI Key: QKIHLPFZYGFMDK-UHFFFAOYSA-N
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Description

Nonafluorobutanesulfonic anhydride is a highly fluorinated compound known for its unique chemical properties. It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents. This compound is often used in organic synthesis due to its ability to introduce fluorine atoms into molecules, which can significantly alter their chemical and physical properties .

Mechanism of Action

Target of Action

Nonafluorobutanesulfonic anhydride, also known as 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic anhydride, 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride, or Perfluorobutanesulfonic anhydride, primarily targets nucleophiles such as alcohols . These nucleophiles are essential in various biochemical reactions and pathways.

Mode of Action

The interaction of this compound with its targets involves the creation of a highly reactive intermediate species . This species forms when the anhydride group of this compound reacts with nucleophiles like alcohols, resulting in the formation of new chemical bonds .

Biochemical Pathways

The reaction of this compound with alcohols can lead to the formation of nonafluorobutanesulfonate esters . These esters can then participate in various biochemical pathways, including several palladium-catalyzed cross-coupling reactions and Buchwald-Hartwig amination .

Pharmacokinetics

It is known that this compound is stable and unreactive due to the strength of carbon–fluorine bonds .

Result of Action

The result of this compound’s action is the generation of intermediates with strong electron-withdrawing perfluorinated alkyl substituents . These intermediates can then participate in further reactions, leading to various molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that this compound is persistent in the environment . Furthermore, its reactivity may be affected by the presence of other chemical species in the environment .

Preparation Methods

Nonafluorobutanesulfonic anhydride is typically prepared by the electrochemical fluorination of sulfolane. This process involves the anodic fluorination of sulfolane in the presence of hydrogen fluoride, resulting in the formation of the desired compound . The reaction conditions include the use of an electrolytic cell, a source of hydrogen fluoride, and a controlled electric current. Industrial production methods follow a similar process but on a larger scale, ensuring the compound’s purity and yield .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F18O5S2/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(27,28)31-33(29,30)8(25,26)4(15,16)2(11,12)6(20,21)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIHLPFZYGFMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9SO2OSO2C4F9, C8F18O5S2
Record name 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1'-anhydride
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190398
Record name Perfluorobutanesulfonic anhydride
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Molecular Weight

582.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36913-91-4
Record name 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1′-anhydride
Source CAS Common Chemistry
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Record name 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036913914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorobutanesulfonic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic anhydride
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Record name 1,1,2,2,3,3,4,4,4-NONAFLUOROBUTANE-1-SULFONIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nonafluorobutanesulfonic anhydride
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Nonafluorobutanesulfonic anhydride
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Nonafluorobutanesulfonic anhydride
Customer
Q & A

Q1: What are the main applications of Nonafluorobutanesulfonic anhydride in organic synthesis?

A: this compound (Nf2O) is a powerful reagent for introducing the nonafluorobutanesulfonyl (Nf) group into organic molecules. This is particularly useful for creating vinylene bis(nonafluorobutanesulfonates) from azibenzils []. These compounds are versatile intermediates in organic synthesis. Additionally, Nf2O is employed in the synthesis of alkyl nonafluorobutanesulfonates, which are exceptionally strong alkylating agents, capable of reacting with disulfenes to form substituted dithietane tetroxide derivatives [].

Q2: Can you explain the mechanism of reaction between this compound and azibenzils?

A: The reaction of Nf2O with azibenzils primarily results in the formation of vinylene bis(nonafluorobutanesulfonates) and benzils []. This reaction initiates with the O-sulfonylation of the azibenzil by Nf2O, leading to the formation of an unstable intermediate. This intermediate then undergoes fragmentation, likely through a concerted mechanism, to yield the vinylene bis(nonafluorobutanesulfonate). The formation of benzils as a side product suggests a competing reaction pathway involving C-sulfonylation of the azibenzil.

Q3: How does the presence of a non-nucleophilic amine affect the reaction of Nf2O with azibenzils?

A: Traces of acid impurities present in Nf2O can lead to the decomposition of azibenzils. Adding a non-nucleophilic amine to the reaction mixture helps prevent this undesired decomposition []. The amine acts as a base, neutralizing the acidic impurities and ensuring a cleaner reaction with higher yields of the desired products.

Q4: Are there any known cases where Nf2O causes decomposition instead of the desired derivatization?

A: Yes, Nf2O has been observed to cause decomposition in specific cases. For instance, when reacting with diazodiphenylmethane, instead of a simple derivatization, Nf2O causes the compound to decompose into tetraphenylethylene, benzophenone, and benzophenone azine []. This highlights the reactivity of Nf2O and its potential for causing decomposition depending on the substrate.

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